molecular formula C6H14O3 B564962 Diglyme-d6 CAS No. 1189942-73-1

Diglyme-d6

Cat. No.: B564962
CAS No.: 1189942-73-1
M. Wt: 140.212
InChI Key: SBZXBUIDTXKZTM-WFGJKAKNSA-N
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Description

Diglyme-d6, also known as [2H6]-diethylene glycol dimethyl ether, is a deuterated form of diglyme. It is a colorless, transparent liquid with a slight ether-like odor. The compound is primarily used as a solvent in various chemical reactions due to its high boiling point and ability to dissolve both polar and non-polar substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglyme-d6 is synthesized by reacting deuterated methanol with ethylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the reaction of deuterated methanol and ethylene oxide. The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Diglyme-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, aldehydes, acids, and substituted ethers .

Mechanism of Action

Diglyme-d6 acts as a solvent by stabilizing reactive intermediates and facilitating the interaction between reactants. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in various chemical reactions. The compound can also form complexes with metal ions, enhancing the reactivity of certain reagents .

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d6.

    Tetraethylene glycol dimethyl ether: A higher homolog of diglyme with similar solvent properties.

    Ethylene glycol dimethyl ether: A lower homolog with a shorter chain length.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Its high boiling point and ability to dissolve a wide range of substances also make it a valuable solvent in various chemical and industrial applications .

Properties

IUPAC Name

1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXBUIDTXKZTM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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